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Executive Summary: TNO155 is a potent and selective allosteric inhibitor of the protein tyrosine

phosphatase SHP2. In KRAS-mutant cancers, TNO155 demonstrates significant antitumor

activity, primarily by suppressing the RAS-mitogen-activated protein kinase (MAPK) signaling

pathway. Its mechanism is particularly effective in combination with direct KRAS inhibitors,

such as those targeting the KRAS G12C mutation. TNO155 works by blocking the crucial

SHP2-mediated signal transduction from receptor tyrosine kinases (RTKs) to RAS. This action

prevents the feedback reactivation of the MAPK pathway, a common resistance mechanism to

targeted therapies, leading to a more sustained and potent inhibition of tumor growth.

Preclinical and clinical data support the synergistic effect of TNO155 with KRAS G12C

inhibitors, offering a promising therapeutic strategy for this challenging patient population.

Introduction: The Challenge of KRAS-Mutant
Cancers
KRAS is the most frequently mutated oncogene in human cancers, driving tumor growth and

proliferation in a significant percentage of non-small cell lung cancers (NSCLC), colorectal

cancers (CRC), and pancreatic ductal adenocarcinomas (PDAC)[1][2][3]. For decades, KRAS

was considered "undruggable" due to its high affinity for GTP and the lack of a well-defined

binding pocket[4]. The development of allele-specific inhibitors targeting the KRAS G12C

mutation marked a significant breakthrough[2]. However, the clinical efficacy of these

monotherapies is often limited by intrinsic and acquired resistance, frequently driven by

feedback reactivation of the RAS-MAPK pathway[2][5][6].
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This has led to the exploration of combination therapies. SHP2 (Src homology 2 domain-

containing phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine

phosphatase that plays a critical role as a central node in signal transduction downstream of

multiple RTKs[2][4][7]. By activating RAS, SHP2 is essential for the full activation of the MAPK

cascade, making it a compelling target to overcome resistance to KRAS inhibitors[3][4].

TNO155: Core Mechanism of Action
TNO155 is an orally active, allosteric inhibitor that stabilizes SHP2 in an inactive

conformation[8]. Its mechanism of action is centered on the disruption of the RAS-MAPK

signaling cascade, which is hyperactivated in many KRAS-mutant tumors.

SHP2's Role in RAS-MAPK Signaling
SHP2 is a key mediator between activated RTKs and RAS[2]. Upon growth factor binding,

RTKs autophosphorylate, creating docking sites for adaptor proteins like Grb2, which in turn

recruits SOS1 (Son of Sevenless), a guanine nucleotide exchange factor (GEF)[7]. SHP2 is

recruited to these signaling complexes and is required for the full activation of RAS. It

dephosphorylates specific sites on RTKs or docking proteins, a process that ultimately

promotes the exchange of GDP for GTP on RAS, switching it to its active state[7]. Active, GTP-

bound RAS then initiates a downstream phosphorylation cascade through RAF, MEK, and

ERK, driving cell proliferation, survival, and differentiation[3][4].

TNO155's Inhibition of the Pathway
TNO155 binds to a pocket on the SHP2 protein, locking it in a closed, autoinhibited state[8].

This prevents SHP2 from participating in the RTK signaling complex. The direct consequences

are:

Reduced RAS Activation: By inhibiting SHP2, TNO155 prevents the efficient activation of

RAS downstream of RTKs[9][10].

Suppression of Downstream Signaling: The reduction in active RAS leads to decreased

phosphorylation and activation of RAF, MEK, and ultimately ERK, thereby inhibiting the

oncogenic output of the MAPK pathway[7][11].
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// Edges RTK -> Grb2_SOS1 [label="Recruits"]; RTK -> SHP2 [label="Activates"]; SHP2 ->

RAS [label="Promotes\nActivation", color="#34A853"]; Grb2_SOS1 -> RAS [label="GDP ->

GTP\nExchange"]; TNO155 -> SHP2 [label="Inhibits", color="#EA4335", style=dashed,

arrowhead=tee]; RAS -> KRAS_GTP [label="KRAS Mutation\n(e.g., G12C)\nOncogenic

Activation"]; KRAS_GTP -> RAF -> MEK -> ERK; ERK -> Transcription [style=dashed]; ERK ->

RTK [label="Negative\nFeedback", color="#EA4335", style=dashed, constraint=false];

// Invisible nodes for alignment {rank=same; Grb2_SOS1; SHP2;} } कें द Caption: TNO155

inhibits SHP2, blocking RTK-mediated activation of RAS and the downstream MAPK pathway.

TNO155 in KRAS G12C Cancers: A Synergistic
Approach
The primary rationale for using TNO155 in KRAS-mutant cancers, especially in combination

with a KRAS G12C inhibitor, is to overcome adaptive resistance.

Adaptive Resistance to KRAS G12C Inhibition
When a KRAS G12C-specific inhibitor blocks the mutant protein, cancer cells often adapt. The

inhibition of downstream signaling (e.g., ERK) can relieve a negative feedback loop, leading to

the hyperactivation of upstream RTKs[6][9][12]. This RTK activity then signals through SHP2 to

activate wild-type RAS isoforms (HRAS and NRAS) or the remaining unbound, cycling KRAS

G12C, effectively bypassing the inhibitor and reactivating the MAPK pathway[9][12][13].

TNO155's Role in Overcoming Resistance
TNO155 directly counteracts this feedback mechanism. By inhibiting SHP2, it prevents the

reactivating signal from hyperactivated RTKs from reaching RAS[2][9]. This dual blockade—a

direct inhibitor hitting mutant KRAS G12C and TNO155 preventing the feedback loop—results

in a more profound and durable suppression of MAPK signaling than either agent can achieve

alone[3][12]. This synergistic interaction enhances antitumor activity and can overcome

resistance[2][13].
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Preclinical and Clinical Data
The combination of TNO155 with KRAS G12C inhibitors has shown promising results in both

preclinical models and clinical trials.

Preclinical Efficacy
In various preclinical models, TNO155 has demonstrated the ability to enhance the efficacy of

KRAS G12C inhibitors.
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Model Type Cancer Type Key Findings Reference

In Vitro Cell Lines
KRAS G12C Lung &

Colorectal

TNO155 in

combination with a

KRAS G12C inhibitor

(Cpd 12a) showed

synergistic

antiproliferative effects

and enhanced,

sustained MAPK

pathway inhibition.

[9]

In Vitro (Spheroid)
KRAS-Mutant

Cancers

Sensitivity to SHP2

inhibition (SHP099)

was more apparent in

3D spheroid models

compared to 2D

monolayers,

suggesting

dependence on

upstream RTK/SHP2

signaling in a tumor-

like context.

[14]

In Vivo Xenografts KRAS G12C NSCLC

The combination of

JDQ443 (KRAS G12C

inhibitor) and TNO155

extended the duration

of tumor regression

compared to either

agent alone.

[15]

In Vivo Xenografts KRAS G12C Human

Tumors

The combination of

adagrasib (KRAS

G12C inhibitor) with a

SHP2 inhibitor

demonstrated greater

antitumor activity

[2]
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compared to each

agent alone.

Clinical Trial Data
Clinical trials are evaluating the safety and efficacy of TNO155 in combination with KRAS

G12C inhibitors in patients with advanced solid tumors.

Trial Name Combination
Patient
Population

Key Efficacy
Data (NSCLC,
KRAS G12C
inhibitor-
pretreated)

Reference

KontRASt-01

(Phase 1b/2)

TNO155 +

JDQ433

Advanced KRAS

G12C-mutated

solid tumors

Objective

Response Rate

(ORR): 33.3%

Disease Control

Rate (DCR):

66.7%

[13]

KRYSTAL-2

(Phase 1/2)

TNO155 +

Adagrasib

Advanced solid

tumors with

KRAS G12C

mutation

The trial is

designed to

evaluate safety,

tolerability, and

clinical activity

(ORR, PFS, OS).

Data provides

the rationale for

the clinical

evaluation of this

combination.

[2][16]

Key Experimental Methodologies
The following protocols are representative of the key experiments used to elucidate the

mechanism and efficacy of TNO155.
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Cell Proliferation Assay
Objective: To determine the effect of TNO155, alone and in combination, on the growth of

cancer cell lines.

Methodology:

KRAS-mutant cancer cells (e.g., NCI-H2122, NCI-H1373) are seeded in 96-well plates.

After 24 hours, cells are treated with a dose matrix of TNO155 and a KRAS G12C

inhibitor. A DMSO-treated group serves as a control.

Cells are incubated for a period of 3 to 6 days.

Cell viability is assessed using reagents like PrestoBlue or CellTiter-Glo.

Results are normalized to the DMSO control to calculate the percentage of growth

inhibition. Synergy scores (e.g., using the Bliss independence model) are calculated to

determine if the combination effect is greater than additive[1][9].

Immunoblotting
Objective: To measure the effect of TNO155 on specific signaling proteins within the MAPK

pathway.

Methodology:

Cancer cells are grown and pretreated with DMSO or TNO155 for a specified time (e.g., 1

hour).

Cells are then treated with a KRAS G12C inhibitor for various short time points (e.g., 15

minutes to 48 hours)[1][9].

Cells are lysed, and protein concentrations are quantified.

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
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The membrane is probed with primary antibodies specific for proteins of interest, such as

phospho-ERK (p-ERK), total ERK, phospho-SHP2, and KRAS. A loading control like

tubulin or GAPDH is used to ensure equal loading.

Secondary antibodies conjugated to an enzyme are used for detection via

chemiluminescence[11].

In Vivo Efficacy Studies
Objective: To evaluate the antitumor activity of TNO155 in a living organism.

Methodology:

Human KRAS-mutant cancer cells are subcutaneously implanted into immunodeficient

mice.

When tumors reach a specified volume, mice are randomized into treatment cohorts (e.g.,

Vehicle control, TNO155 alone, KRAS inhibitor alone, TNO155 + KRAS inhibitor

combination).

Drugs are administered orally according to a predetermined schedule.

Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

The study endpoint is reached when tumors in the control group reach a maximum size, at

which point tumors are harvested for further analysis. Efficacy is measured by tumor

growth inhibition[9][17].

Conclusion
TNO155 represents a key therapeutic agent in the treatment of KRAS-mutant cancers. Its core

mechanism—the inhibition of the SHP2 phosphatase—positions it to effectively block signaling

through the oncogenic RAS-MAPK pathway. Crucially, TNO155 addresses a primary

mechanism of resistance to targeted KRAS G12C inhibitors by preventing the feedback

reactivation of the pathway. The synergy observed in preclinical models and the promising

early data from clinical trials underscore the potential of combining TNO155 with direct KRAS
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inhibitors to create more durable and effective treatments for patients with these common and

aggressive malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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